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Compound of Interest

Compound Name: beta-Chamigrene

Cat. No.: B1209230 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(±)-β-Chamigrene is a spirocyclic sesquiterpenoid natural product that has garnered significant

interest from the synthetic community due to its unique structural framework, featuring a

spiro[5.5]undecane core. This document provides detailed methodologies for the total synthesis

of (±)-β-chamigrene, focusing on two prominent strategies: a Diels-Alder reaction approach and

a palladium-catalyzed decarboxylative allylation/ring-closing metathesis strategy. These

protocols are intended to serve as a comprehensive guide for researchers in organic synthesis

and drug development.

Core Synthetic Strategies
Two primary retrosynthetic approaches for the construction of the (±)-β-chamigrene core are

highlighted here. The key challenge in the synthesis is the stereoselective construction of the

quaternary spirocenter.

Diels-Alder Approach: This strategy typically involves the [4+2] cycloaddition of an exocyclic

diene with a suitable dienophile to construct the spirocyclic core in a single step. Subsequent

functional group manipulation, often involving an olefination reaction, yields the final product.

Palladium-Catalyzed Decarboxylative Allylation and Ring-Closing Metathesis (RCM): This

method builds the quaternary stereocenter via a palladium-catalyzed asymmetric
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decarboxylative allylation. The spirocyclic core is then forged using a ring-closing metathesis

(RCM) reaction, commonly employing a Grubbs catalyst.

Experimental Protocols
Strategy 1: Diels-Alder Reaction and Wittig Olefination
This approach focuses on the construction of the spiro[5.5]undecane system via a Diels-Alder

reaction, followed by a Wittig reaction to introduce the exocyclic methylene group.

Step 1: Synthesis of the Spirocyclic Ketone via Diels-Alder Reaction

This key step involves the reaction of an exocyclic enone with isoprene to form the spirocyclic

ketone precursor.

Reagents and Materials:

Exocyclic enone (e.g., 3,3-dimethyl-2-methylenecyclohexanone)

Isoprene

Lewis Acid Catalyst (e.g., Dimethylaluminum chloride, ZnBr₂)

Solvent (e.g., Dichloromethane (DCM), Pentane)

Standard glassware for inert atmosphere reactions

Protocol:

To a solution of the exocyclic enone (1.0 equiv) in a suitable solvent mixture such as

CHCl₃ and pentane (1:5), add the Lewis acid catalyst (e.g., imidodiphosphorimidate (IDPi)

catalyst, 0.05 equiv) and 5 Å molecular sieves.[1]

Add isoprene (3.0 equiv) to the reaction mixture.[1]

Stir the reaction mixture at a controlled temperature (e.g., -60 °C) for an extended period

(e.g., 7 days).[1]

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the

spirocyclic ketone.

Step 2: Synthesis of (±)-β-Chamigrene via Wittig Olefination

The final step involves the conversion of the spirocyclic ketone to (±)-β-chamigrene using a

Wittig reagent.

Reagents and Materials:

Spirocyclic ketone (from Step 1)

Methyltriphenylphosphonium bromide

Strong base (e.g., n-Butyllithium, Potassium tert-butoxide)

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Standard glassware for inert atmosphere reactions

Protocol:

Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert

atmosphere.

Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi) dropwise.

Stir the resulting ylide solution at room temperature for 1 hour.

Cool the reaction mixture to 0 °C and add a solution of the spirocyclic ketone (1.0 equiv) in

anhydrous THF dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography to afford (+)-β-chamigrene.[1]

Strategy 2: Palladium-Catalyzed Decarboxylative
Allylation and Ring-Closing Metathesis (RCM)
This strategy offers an alternative route to the spirocyclic core, building the quaternary center

first, followed by cyclization.

Step 1: Palladium-Catalyzed Decarboxylative Allylation

This step constructs the key quaternary stereocenter.

Reagents and Materials:

Vinylogous ester substrate

Palladium catalyst (e.g., Pd₂(dba)₃)

Ligand (e.g., (S)-t-Bu-PHOX)

Anhydrous solvent (e.g., THF)

Protocol:

In a glovebox, combine the vinylogous ester (1.0 equiv), palladium catalyst, and ligand in

anhydrous THF.

Stir the reaction mixture at a specified temperature (e.g., 24 °C) for a set time (e.g., 48

hours).

Remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to yield the α,ω-diene.

Step 2: Ring-Closing Metathesis (RCM)

The spirocyclic core is formed in this step using a Grubbs catalyst.

Reagents and Materials:

α,ω-diene (from Step 1)

Grubbs II catalyst

Degassed solvent (e.g., CH₂Cl₂)

Protocol:

Dissolve the α,ω-diene (1.0 equiv) in degassed CH₂Cl₂.

Add the Grubbs II catalyst (0.05 equiv) to the solution.[2]

Heat the reaction mixture to 40 °C and stir for 12 hours.[2]

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the spirocyclic

enone.

Step 3: Conversion to (±)-β-Chamigrene

The final conversion can be achieved through a similar olefination protocol as described in

Strategy 1.

Data Presentation
The following table summarizes quantitative data for key reactions in the synthesis of (±)-β-

chamigrene and its precursors.
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Reaction Strategy

Key

Reagent

s/Cataly

st

Solvent
Temp

(°C)
Time

Yield

(%)

Referen

ce

Diels-

Alder

Reaction

1

Isoprene,

IDPi

catalyst

CHCl₃:pe

ntane

(1:5)

-60 7 days
Not

Specified
[1]

Diels-

Alder

Reaction

1
Isoprene,

ZnBr₂
Pentane

Room

Temp
24 h 74 [2]

Wittig

Olefinatio

n

1

Methyltri

phenylph

osphoniu

m

bromide,

n-BuLi

THF 0 to RT 12 h 94 [3]

Decarbox

ylative

Allylation

2

Pd₂(dba)

₃, (S)-t-

Bu-

PHOX

THF 24 48 h
Not

Specified
[2]

Ring-

Closing

Metathes

is

2
Grubbs II

catalyst
CH₂Cl₂ 40 12 h

Not

Specified
[2]

Nysted

Olefinatio

n

Not

Specified

Nysted

reagent,

TiCl₄

THF 0 to 50 18 h 68-84 [2]

Visualizations
Diagram 1: Workflow for the Total Synthesis of (±)-β-Chamigrene via Diels-Alder and Wittig

Reaction
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Caption: Workflow of the Diels-Alder based synthesis.

Diagram 2: Logical Relationship of Key Transformations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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